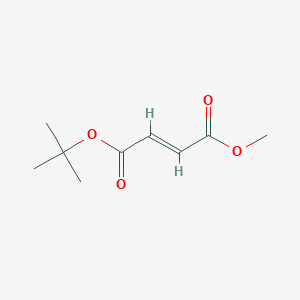

t-Butyl methyl fumarate

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-O-tert-butyl 1-O-methyl (E)-but-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWCGTZPGQABT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for T Butyl Methyl Fumarate

Asymmetric Esterification Strategies for Fumaric Acid Derivatives

Asymmetric esterification of the dicarboxylic fumaric acid presents a significant challenge due to the symmetrical nature of the starting material. The goal is to differentiate between the two chemically equivalent carboxylic acid groups to introduce a methyl group at one end and a tert-butyl group at the other.

Steglich-Type Esterification Protocols and Adaptations

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for sterically hindered alcohols like tert-butanol (B103910). wikipedia.orgorganic-chemistry.org The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

A key advantage of the Steglich method is that it proceeds under neutral conditions at room temperature, which helps to prevent side reactions that can occur with more forceful methods, such as the Fischer esterification, especially when dealing with sensitive substrates or sterically demanding alcohols. organic-chemistry.org For the synthesis of t-butyl esters, the Steglich esterification is particularly advantageous as it avoids the acidic conditions that could lead to the formation of isobutene from tert-butanol. organic-chemistry.org

The general mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is crucial; it acts as an acyl transfer reagent by reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the desired ester. organic-chemistry.org This catalytic cycle is highly efficient, requiring only a small amount of DMAP. organic-chemistry.org

A common adaptation for the synthesis of an unsymmetrical fumarate (B1241708) like t-butyl methyl fumarate would involve a two-step process. First, monomethyl fumarate would be synthesized. This can be achieved by reacting maleic anhydride (B1165640) with methanol (B129727), followed by isomerization to the fumarate form. quickcompany.innih.gov The resulting monomethyl fumarate, having one free carboxylic acid group, can then be subjected to Steglich esterification with tert-butanol.

A representative procedure adapted from the synthesis of tert-butyl ethyl fumarate would involve dissolving monomethyl fumarate, tert-butanol, and a catalytic amount of DMAP in a dry, aprotic solvent like dichloromethane. orgsyn.org DCC is then added, typically at a cooled temperature, and the reaction is allowed to proceed at room temperature. orgsyn.org The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org

Table 1: Representative Reagents and Conditions for Steglich Esterification of Monomethyl Fumarate

| Reagent/Parameter | Role/Condition | Rationale |

| Monomethyl fumarate | Starting material | Provides the fumarate backbone with one carboxylic acid group available for esterification. |

| tert-Butanol | Alcohol | Introduces the tert-butyl ester group. |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Activates the carboxylic acid group for esterification. wikipedia.org |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Accelerates the reaction by acting as an acyl transfer agent. organic-chemistry.org |

| Dichloromethane | Solvent | Anhydrous, aprotic solvent that dissolves reactants and does not interfere with the reaction. orgsyn.org |

| 0°C to Room Temperature | Reaction Temperature | Mild conditions to prevent side reactions. wikipedia.orgorgsyn.org |

Chemo- and Regioselective Esterification Approaches

Achieving chemo- and regioselectivity in the direct esterification of fumaric acid to produce this compound in a single step is inherently difficult due to the molecule's symmetry. However, selective mono-esterification can be achieved under specific conditions, which can then be followed by a second, different esterification.

One theoretical approach involves using a large excess of fumaric acid relative to the first alcohol (e.g., methanol) to statistically favor the formation of the monoester. The resulting mixture of unreacted fumaric acid, monomethyl fumarate, and dimethyl fumarate would then require separation.

A more controlled approach involves the initial conversion of fumaric acid to a cyclic anhydride, if one were stable, which is not the case for fumarates. The more practical starting point is maleic anhydride, which can be selectively opened by an alcohol. google.com The reaction of maleic anhydride with one equivalent of methanol leads to the formation of monomethyl maleate (B1232345). quickcompany.ingoogle.com This monoester can then be isomerized to monomethyl fumarate, often using catalysts like thiourea (B124793) or Lewis acids. quickcompany.innih.gov This two-step sequence effectively achieves a regioselective mono-esterification of the maleic/fumaric system. The remaining free carboxylic acid on monomethyl fumarate is then available for a second, different esterification, for instance, with tert-butanol via the Steglich method as described previously.

Alternative Synthetic Pathways for Unsymmetrical Fumarates

The most prevalent alternative pathway for the synthesis of unsymmetrical fumarates like this compound begins with maleic anhydride. google.com This method circumvents the challenge of selectively esterifying the symmetric fumaric acid.

The synthesis can be broken down into the following key steps:

Ring-opening of Maleic Anhydride : Maleic anhydride is reacted with methanol. This reaction is typically carried out by heating the two reagents together, leading to the formation of monomethyl maleate. quickcompany.in

Isomerization : The resulting monomethyl maleate is then isomerized to the thermodynamically more stable trans-isomer, monomethyl fumarate. This isomerization can be catalyzed by various agents, including Lewis acids such as aluminum chloride or catalysts like thiourea. quickcompany.inorganic-chemistry.org

Second Esterification : The final step is the esterification of the remaining carboxylic acid group of monomethyl fumarate with tert-butanol. As detailed in section 2.1.1, the Steglich esterification is an ideal method for this transformation due to the steric hindrance of the tert-butyl group. organic-chemistry.org

This pathway is generally preferred for industrial-scale production due to the low cost of maleic anhydride and the high yields and selectivity that can be achieved at each step. quickcompany.ingoogle.com

Table 2: Comparison of Synthetic Pathways to Unsymmetrical Fumarates

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Asymmetric Esterification | Fumaric Acid | 1. Mono-esterification with methanol. 2. Esterification with tert-butanol. | Potentially fewer steps if selectivity can be controlled. | Difficult to achieve high selectivity in the first step, leading to product mixtures and purification challenges. |

| Maleic Anhydride Route | Maleic Anhydride | 1. Ring-opening with methanol to form monomethyl maleate. 2. Isomerization to monomethyl fumarate. 3. Esterification with tert-butanol. | High selectivity and yields, readily available starting material. quickcompany.ingoogle.com | A multi-step process. |

Polymerization Behavior and Polymer Science of T Butyl Methyl Fumarate

Radical Homopolymerization of t-Butyl Methyl Fumarate (B1241708)

The radical homopolymerization of tBMF has been a subject of interest, revealing that despite the presence of bulky substituent groups, it can readily polymerize to form high molecular weight polymers. tandfonline.com This process is typically initiated by radical initiators at elevated temperatures. tandfonline.com

Kinetic Investigations of Radical Polymerization Mechanisms

A key finding is that the polymerization of these sterically hindered monomers is characterized by a slow propagation rate and an even slower termination rate. mdpi.comnih.gov This significant reduction in the termination rate constant (kt), more so than the propagation rate constant (kp), is a crucial factor that facilitates the formation of high molecular weight polymers. 213.55.90 The bulky t-butyl group enhances this effect, leading to a higher polymerization rate compared to less hindered fumarates. 213.55.90

Influence of Initiator Systems and Reaction Parameters on Polymerization Rate and Yield

The choice of initiator and reaction conditions significantly impacts the polymerization of tBMF. Common radical initiators like AIBN and benzoyl peroxide are effective in initiating the polymerization at temperatures between 50-80°C. tandfonline.com

Studies on related dialkyl fumarates have shown that the type of initiator can drastically affect the polymerization rate. acs.orgunlp.edu.ar For example, dimethyl 2,2'-azobis(isobutyrate) (MAIB) has been shown to be a more efficient initiator than AIBN for certain fumarates, leading to higher polymerization rates. unlp.edu.ar This is attributed to the higher initiation efficiency of the primary radicals generated from MAIB. unlp.edu.ar

The polymerization rate and the molecular weight of the resulting polymer are also influenced by the monomer and initiator concentrations. tandfonline.comacs.org In the bulk polymerization of tBMF, an increase in the initiator concentration leads to an increase in the polymerization rate. tandfonline.com The solvent can also play a role; for instance, polymerization in benzene (B151609) has been studied. tandfonline.comacs.org

Table 1: Effect of Initiator and Monomer Concentration on the Rate of Polymerization of Isopropyl tert-Butyl Fumarate at 60°C (Data adapted from kinetic studies on a structurally similar monomer)

| Initiator | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Polymerization Rate (Rp) (x 10^5 mol/L·s) |

| AIBN | 0.02 | Bulk (5.55) | ~2.5 |

| AIBN | 0.02 | 4.44 (in benzene) | ~1.8 |

| MAIB | 0.02 | Bulk (5.55) | ~4.0 |

| MAIB | 0.02 | 4.44 (in benzene) | ~3.0 |

This table is illustrative and based on data for a related fumarate monomer to demonstrate general trends.

Elucidation of Propagation Mechanisms in Polymerization of 1,2-Disubstituted Ethylenes

The propagation mechanism in the polymerization of 1,2-disubstituted ethylenes like tBMF is unique due to the steric hindrance around the double bond. The addition of a growing polymer radical to a monomer molecule is a selective process. tandfonline.com It is believed that the growing radical, which has a bulky t-butyl ester group, preferentially adds to the carbon atom of the monomer's vinylene bond that is attached to the less bulky methyl ester group. tandfonline.com This selective addition leads to a polymer structure with alternating methoxycarbonylmethylene and tert-butoxycarbonylmethylene units. tandfonline.com

Spectroscopic analyses, including IR, ¹H-NMR, and ¹³C-NMR, have confirmed this alternating structure. tandfonline.com The disappearance of monomer-specific peaks (e.g., =CH proton at 6.8 ppm and =CH carbons at 135.7 and 132.3 ppm in NMR) and the appearance of new polymer backbone peaks (e.g., -CH- proton at around 3.0 ppm and -CH- carbon at 46 ppm) support the proposed vinylene polymerization mechanism. tandfonline.com

Stereochemical Control and Stereoregularity in Poly(t-Butyl Methyl Fumarate) Synthesis

For poly(dialkyl fumarate)s, the stereoregularity is influenced by the polymerization temperature and the bulkiness of the ester alkyl groups. researchgate.netresearchgate.net In the case of di-tert-butyl fumarate, a related monomer, the probability of meso addition increases as the polymerization temperature decreases. researchgate.netresearchgate.net However, for this compound, the probability of meso addition has been found to be almost independent of the polymerization temperature. researchgate.netresearchgate.net This suggests that the specific combination of the methyl and t-butyl groups in tBMF influences the stereochemical outcome of the propagation step in a unique way. researchgate.netresearchgate.net

Copolymerization Studies Involving this compound

Copolymerization studies provide valuable information about the reactivity of a monomer in relation to other monomers.

Determination of Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. While specific reactivity ratios for this compound with various comonomers are not extensively detailed in the provided search results, the general principles of copolymerization of dialkyl fumarates have been investigated. researchgate.netcore.ac.uk

For instance, in the radical copolymerization of di-tert-butyl fumarate with dimethyl maleate (B1232345), the monomer reactivity ratios indicated that successive propagation of the maleate, which does not readily homopolymerize, can occur. researchgate.net This highlights the influence of the comonomer structure on the copolymerization behavior. Determining the reactivity ratios for tBMF with common vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) would provide a quantitative measure of its copolymerization tendencies. nih.gov

Synthesis and Characterization of Copolymers with Diverse Co-monomers

The copolymerization of dialkyl fumarates, including those with bulky t-butyl groups, has been a subject of extensive research to understand the influence of monomer structure on reactivity and the properties of the resulting polymers. researchgate.net Copolymers of this compound and related dialkyl fumarates have been synthesized with a variety of co-monomers to tailor the final properties of the material.

For instance, the free radical copolymerization of di-n-docosyl fumarate with vinyl acetate (B1210297) and n-alkyl (meth)acrylates has been performed, with the resulting copolymers characterized by ¹H NMR and carbon analysis to determine their composition. core.ac.uk Similarly, copolymers of dioctyl fumarate and N-isopropylacrylamide have been synthesized and characterized using size exclusion chromatography and ¹H NMR. researchgate.net

The copolymerization of di(t-butylperoxy) fumarate has been successfully carried out with a range of monomers including styrene, butadiene, acrylonitrile, methyl methacrylate, vinyl chloride, and vinyl acetate. researchgate.net This process results in copolymers containing pendant peroxyester functional groups. researchgate.net In some cases, the di(t-butylperoxy) fumarate itself can act as both a comonomer and an initiator. researchgate.net The active oxygen content and intrinsic viscosities of these copolymers are key characteristics that are typically determined. researchgate.net For example, a copolymer of styrene and di(t-butylperoxy) fumarate synthesized from an equal weight ratio of monomers was found to have an active oxygen content of 5.3%. researchgate.net

The reactivity of fumarates in copolymerization is significantly influenced by the bulkiness of their ester groups. An increase in the bulkiness of the alkyl substituents on the fumarate monomer can lead to an increase in the molecular weight of the resulting copolymer. core.ac.uk This is attributed to the steric hindrance at the radical center of the growing polymer chain, which slows down the termination reaction more significantly than the propagation reaction. core.ac.uk

Below is a table summarizing the copolymerization of various fumarates with different co-monomers and the characterization techniques used.

| Fumarate Monomer | Co-monomer(s) | Characterization Techniques | Key Findings |

| Di-n-docosyl fumarate | Vinyl acetate, n-alkyl (meth)acrylates | ¹H NMR, Carbon Analysis, GPC, DSC, TGA | Copolymer composition and monomer reactivity ratios were determined. core.ac.uk |

| Dioctyl fumarate | N-isopropylacrylamide | Size Exclusion Chromatography, ¹H NMR, DSC, TGA | Copolymers were synthesized and their thermal properties studied. researchgate.net |

| Di(t-butylperoxy) fumarate | Styrene, Butadiene, Acrylonitrile, Methyl methacrylate, Vinyl chloride, Vinyl acetate | Determination of active oxygen content, Intrinsic viscosity | Resulting copolymers contain pendant peroxyester functions. researchgate.net |

| Di-tert-butyl fumarate | Dimethyl maleate | ¹³C NMR Spectroscopy | Stereochemical microstructure of the copolymers was investigated. researchgate.net |

| Dioctyl fumarate | Styrene | ¹H-NMR, FTIR, SEC | Copolymers were synthesized for potential use as bitumen modifiers. unlp.edu.ar |

Strategies for Controlled/Living Radical Copolymerization (e.g., RAFT)

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been effectively employed to synthesize well-defined copolymers of fumarates. sigmaaldrich.com RAFT polymerization allows for the synthesis of polymers with low polydispersity and high end-group fidelity. sigmaaldrich.com

The RAFT process has been successfully applied to the copolymerization of β-methylstyrenes with diethyl fumarate, demonstrating control over the molecular weight of the resulting copolymers. rsc.org This method has also been utilized for the polymerization of various alkyl methacrylates in anhydrous methanol (B129727), yielding polymers with very low dispersities. rsc.org

RAFT polymerization of vinyl esters, such as vinyl acetate, has been extensively studied, providing a pathway to well-defined poly(vinyl acetate) and its derivatives. mdpi.comrsc.org The choice of the RAFT agent is crucial for achieving good control over the polymerization. mdpi.com For example, in the RAFT polymerization of vinyl acetate, dithiocarbamates have been shown to be effective controlling agents. mdpi.com

The kinetics of RAFT polymerization can be complex, often exhibiting an induction period and rate retardation, especially at high concentrations of the RAFT agent. researchgate.netresearchgate.net These phenomena have been studied in the RAFT polymerization of n-butyl acrylate (B77674) and methyl acrylate. researchgate.netresearchgate.net

A table summarizing the application of RAFT polymerization to fumarate-related systems is presented below.

| Monomer System | RAFT Agent/Initiator | Key Findings |

| β-methylstyrenes and diethyl fumarate | Not specified | Allowed for molecular weight control of the copolymers. rsc.org |

| n-Butyl acrylate | tert-Butyl dithiobenzoate (t-BDB) / AIBN | Exhibited features of a controlled system with a linear increase in molecular weight with conversion. researchgate.net |

| Vinyl acetate | Methyl (ethoxycarbonothioyl)sulfanyl acetate (MEA) | Confirmed the controlled nature of the polymerization with low dispersity values. researchgate.net |

| Methyl acrylate | 1-Phenylethyl dithiobenzoate (1-PEDB), 2-(2-Cyanopropyl) dithiobenzoate (CPDB) | Showed rate retardation and an inhibition period. researchgate.net |

| Vinyl acetate | Phosphonated xanthates | Allowed for controlled polymerization with good control of molar masses. mdpi.com |

Structural Elucidation and Conformational Analysis of Poly(this compound)

Spectroscopic Characterization of Polymer Microstructure (NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the microstructure of poly(this compound) and related polymers.

¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the chemical structure and composition of fumarate copolymers. researchgate.netcore.ac.ukunlp.edu.arresearchgate.net For instance, in the characterization of poly(butyl fumarate), ¹H NMR and ¹³C NMR spectra indicated that no isomerization of the trans C=C bond occurred during polymerization. researchgate.net The chemical shifts in ¹H NMR can be used to identify specific protons in the polymer structure, such as the vinyl protons, and protons in the alkyl ester groups. core.ac.uk For di-tert-butyl fumarate, the tert-butyl groups typically show a signal around δ 1.45 ppm in the ¹H NMR spectrum, while the fumarate doublet appears at approximately δ 6.8 ppm.

FTIR spectroscopy is another powerful tool for characterizing the functional groups present in the polymer. unlp.edu.arresearchgate.net The ester carbonyl stretch is a prominent feature in the IR spectra of polyfumarates, typically appearing around 1720 cm⁻¹. The C-O-C linkages also give rise to characteristic bands around 1250 cm⁻¹.

The stereochemical configuration of poly(dialkyl fumarate)s, which influences their properties, has been investigated using ¹³C NMR spectroscopy. researchgate.net It was found that for di-tert-butyl fumarate, the probability of meso addition increases as the polymerization temperature decreases. researchgate.netresearchgate.net

A table summarizing the spectroscopic characterization of polyfumarates is provided below.

| Polymer System | Spectroscopic Technique | Key Findings |

| Poly(butyl fumarate) | ATR-FTIR, ¹H NMR, ¹³C NMR | Confirmed the chemical structure and absence of isomerization during polymerization. researchgate.net |

| Copolymers of dioctyl fumarate and styrene | ¹H-NMR, FTIR | Confirmed the copolymer structure with characteristic signals for aromatic and aliphatic protons. unlp.edu.ar |

| Poly(di-tert-butyl fumarate) | ¹³C NMR | Investigated the stereochemical configuration and its dependence on polymerization temperature. researchgate.netresearchgate.net |

| Poly(propylene fumarate) | ¹H-NMR | Confirmed the chemical structure with signals at 6.8 ppm (vinyl protons), 5.3 ppm (methine proton), 4.3 ppm (methylene protons), and 1.2 ppm (methyl protons). core.ac.uk |

| Di-tert-butyl fumarate (monomer) | NMR, FT-IR | Characteristic peaks confirm structural integrity: ¹H NMR (δ 1.45 ppm for tert-butyl, δ 6.8 ppm for fumarate), FT-IR (~1720 cm⁻¹ for C=O). |

Molecular Modeling and Analysis of Polymer Chain Conformation in Solution and Bulk

The conformation of poly(dialkyl fumarate)s, including those with bulky t-butyl groups, is characterized by a rigid-chain structure due to the steric hindrance of the closely spaced, bulky ester groups along the polymer backbone. dntb.gov.uakisti.re.kr This rigidity significantly influences the solution and bulk properties of these polymers.

Dilute solution properties of poly(di-tert-butyl fumarate) have been studied to understand its chain conformation. acs.orgacs.org The rigid nature of the polymer chain leads to a wormlike chain conformation in solution. acs.org

Molecular modeling and conformational analysis have been employed to investigate the solid-state structure of comb-like polymers with long n-alkyl side chains, which share similarities with polyfumarates. core.ac.uk These studies have revealed details about the cocrystallization of side chains and the formation of crystalline-amorphous layered structures. core.ac.uk

The polymerization temperature dependence of the stereochemical configuration of poly(dialkyl fumarate)s has been studied to understand the propagation process in radical polymerization. researchgate.net For di-tert-butyl fumarate, a decrease in polymerization temperature leads to an increase in the probability of meso addition, suggesting a preference for a specific chain conformation during propagation. researchgate.net

Investigation of Amorphous Structure and Relaxation Phenomena in Fumarate-Containing Polymers

The amorphous structure and relaxation behavior of fumarate-containing polymers are of significant interest due to their unique properties arising from the rigid polymer backbone. mdpi.com Poly(diethyl fumarate), for example, exhibits two distinct thermal anomalies in differential scanning calorimetry (DSC) measurements, which are attributed to α and β relaxations. researchgate.netmdpi.com This is an unusual behavior for a homopolymer. mdpi.com

These two relaxations are also observed in copolymers of diethyl fumarate and ethyl acrylate, even at fumarate concentrations as low as 30%. researchgate.netmdpi.com This indicates that the characteristic strong β relaxation is a feature of the fumarate segments themselves. mdpi.com

Solid-state NMR studies have shown that the local dynamics of poly(fumarate)s are not significantly different from those of more conventional polymers like poly(methyl methacrylate). researchgate.netmdpi.com However, wide-angle X-ray scattering (WAXS) measurements have revealed a unique amorphous halo at a low q value for poly(diethyl fumarate), which is characteristic of poly(fumarate)s and suggests a specific packing of the rigid polymer chains. mdpi.com The length scale of this peak is comparable to twice the side chain length. mdpi.com

The strong β relaxation is believed to be linked to the rotational barrier along the main chain and the glassy packing of the rigid polymer chains. mdpi.com Between the β and α relaxation temperatures, poly(diethyl fumarate) is observed to be brittle. researchgate.netmdpi.com The study of these relaxation phenomena provides insights into the microscopic mechanisms governing the physical properties of these materials. mdpi.com Recent work has also explored the slow Arrhenius process (SAP) in glassy systems, which is a molecular relaxation process that occurs alongside the α-relaxation and is relevant to the dynamics of fumarate-containing polymers. aps.org

A table summarizing the investigation of amorphous structure and relaxation in fumarate-containing polymers is presented below.

| Polymer System | Experimental Technique(s) | Key Findings |

| Poly(diethyl fumarate) and its copolymers | DSC, Solid-state NMR, WAXS | Two distinct relaxations (α and β) were observed, with the strong β relaxation being a characteristic feature of the fumarate segments. mdpi.com |

| Poly(diisopropyl fumarate) | Dielectric Spectroscopy, DSC, WAXS, DMA | Exhibits dynamic mechanical properties different from conventional vinyl polymers due to the rigid main chain. researchgate.net |

| Glassy polymers (general) | Dielectric Spectroscopy | A slow Arrhenius process (SAP) has been identified as a key relaxation mechanism in glassy systems. aps.org |

Reactivity and Advanced Organic Transformations of T Butyl Methyl Fumarate

t-Butyl Methyl Fumarate (B1241708) as a Dienophile in Cycloaddition Reactions

The electron-withdrawing nature of the methoxycarbonyl and tert-butoxycarbonyl groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene in t-butyl methyl fumarate, making it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity allows for the efficient construction of complex six-membered ring systems.

When this compound reacts with an unsymmetrical diene, the formation of two different constitutional isomers, or regioisomers, is possible. masterorganicchemistry.com The regiochemical outcome is primarily governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, the reaction favors the formation of the product where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In this compound, the carbon atom closer to the methyl ester group is slightly more electrophilic than the carbon adjacent to the bulkier t-butyl ester group. This electronic bias, combined with steric considerations, influences the predominant regioisomer formed.

The stereoselectivity of the Diels-Alder reaction is a key feature, as the stereochemistry of the dienophile is retained in the cycloadduct. masterorganicchemistry.com For this compound, which is a trans-alkene, the two ester groups will be trans in the resulting cyclohexene product. masterorganicchemistry.com Furthermore, the reaction typically proceeds via an endo transition state, where the electron-withdrawing groups of the dienophile are oriented under the plane of the diene. However, the steric bulk of the t-butyl group can influence the endo/exo selectivity.

Table 1: Predicted Regio- and Stereoselectivity in the Diels-Alder Reaction of this compound with an Unsymmetrical Diene

| Diene | Predicted Major Regioisomer | Predicted Stereochemistry | Rationale |

|---|---|---|---|

| 1-Methoxy-1,3-butadiene | "Ortho" adduct (substituents at C1 and C2) | trans-esters, endo favored | The methoxy (B1213986) group on the diene directs the regioselectivity based on orbital coefficients. masterorganicchemistry.com |

Note: The terms "ortho" and "para" are used as analogies to describe the 1,2- and 1,4-substitution patterns in the resulting cyclohexene ring.

To enhance the rate and selectivity of Diels-Alder reactions involving this compound, Lewis acid catalysis is often employed. tennessee.edu Lewis acids, such as aluminum chloride or zinc chloride, coordinate to one of the carbonyl oxygen atoms of the ester groups. This coordination further lowers the LUMO energy of the dienophile, accelerating the reaction and often enhancing the endo selectivity. tennessee.edu

Because this compound is an achiral molecule, its reaction with an achiral diene will result in a racemic mixture of enantiomeric products. To achieve asymmetric induction and produce an enantiomerically enriched product, either a chiral Lewis acid catalyst or a chiral auxiliary can be used. nih.govharvard.edu Chiral catalysts create a chiral environment around the dienophile, favoring the approach of the diene from one face over the other. princeton.edu Similarly, if the methyl or t-butyl group were replaced with a chiral auxiliary, such as a derivative of (-)-8-phenylmenthol, the auxiliary would sterically block one face of the dienophile, directing the diene to attack from the opposite face, resulting in a high degree of diastereoselectivity. harvard.eduyoutube.com

Table 2: Asymmetric Diels-Alder Strategies for this compound

| Method | Description | Expected Outcome |

|---|---|---|

| Chiral Lewis Acid Catalysis | A chiral metal-ligand complex is used to activate the dienophile. | High enantiomeric excess (ee) of the cycloadduct. nih.gov |

Other Electrophilic and Nucleophilic Reactions of the Fumarate Moiety

The electrophilic nature of the double bond in this compound makes it susceptible to attack by a wide range of nucleophiles beyond the dienes used in cycloadditions.

This compound is an excellent substrate for conjugate addition (Michael addition) reactions. In this process, a nucleophile adds to one of the β-carbons of the α,β-unsaturated ester system. researchgate.net The resulting enolate intermediate is then protonated to give the saturated addition product. A variety of nucleophiles can be employed, including organometallic reagents, amines, and carbanions.

The asymmetry of the dienophile introduces a regiochemical question, as the nucleophile can potentially attack either of the two β-carbons. The outcome is influenced by a combination of steric and electronic factors. The bulky t-butyl group can sterically hinder the approach of large nucleophiles to its adjacent carbon, potentially directing them to the carbon next to the methyl ester.

Table 3: Examples of Conjugate Addition Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate (Me₂CuLi) | Substituted succinate derivative |

| Grignard Reagents | Phenylmagnesium bromide (PhMgBr) in the presence of a copper catalyst | Substituted succinate derivative researchgate.net |

| Enolates | Lithium enolate of acetone | 1,5-dicarbonyl compound |

While dialkyl fumarates are known to undergo radical polymerization, the addition of a single radical species to the double bond of this compound represents a synthetically useful transformation that avoids polymer formation. acs.orggriffith.edu.au This process typically involves three steps: initiation (generation of the radical), propagation (addition of the radical to the fumarate double bond), and termination.

For non-polymerization pathways, the key is the termination step. After the initial radical adds to the fumarate, the resulting carbon-centered radical intermediate can be trapped by a radical scavenger or a hydrogen atom donor, such as tri-n-butyltin hydride, to yield a saturated product. nih.gov The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate. The addition will preferentially occur at the carbon atom that leads to the more stabilized radical, which is influenced by the adjacent ester groups. Computational studies on radical additions to π-systems show that such reactions are governed by a balance of orbital interactions and Pauli repulsion. nih.gov

Computational Chemistry and Mechanistic Insights into T Butyl Methyl Fumarate Reactivity

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, offering the ability to map out reaction pathways and characterize the high-energy transition states that govern reaction rates. wavefun.comrsc.org These computational approaches solve approximations of the Schrödinger equation to determine the energy and electronic structure of molecules along a reaction coordinate. escholarship.org

Detailed studies on related ester compounds, such as the gas-phase decomposition of t-butyl methyl ether catalyzed by hydrogen halides, demonstrate the power of these methods. amelica.orgunirioja.es In such studies, quantum chemical calculations are used to locate transition state structures and calculate activation energies (ΔG‡), enthalpies (ΔH‡), and entropies (ΔS‡). amelica.org For instance, in the decomposition of t-butyl methyl ether, the mechanism was found to be a one-step concerted process, which could be further divided into two main events: an initial proton transfer and C-O bond cleavage, followed by a rate-limiting second proton transfer and double bond formation. unirioja.es The transition state is the highest energy point on this path, and its geometry reveals crucial details about bond breaking and formation. researchgate.net

For t-butyl methyl fumarate (B1241708), similar calculations could be applied to understand its reactivity in various chemical transformations, such as addition reactions across the double bond or hydrolysis of the ester groups. By modeling these reactions, it is possible to predict the most likely pathways and the energetic barriers involved, providing a theoretical foundation for experimental observations. rsc.org The table below illustrates the type of thermodynamic data that can be generated from such calculations, using the decomposition of the related t-butyl methyl ether as an example.

Table 1: Illustrative Thermodynamic Parameters for the Gas-Phase Decomposition of t-Butyl Methyl Ether Catalyzed by Hydrogen Halides (HX) (Note: This data is for t-butyl methyl ether and serves as an example of output from quantum chemical calculations.)

| Catalyst (HX) | Activation Free Energy (ΔG‡) (kJ/mol) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| HF | 174.8 | 98.9 | -167.5 |

| HCl | 133.9 | 68.5 | -135.7 |

| HBr | 126.9 | 64.4 | -129.0 |

| HI | 123.6 | 67.5 | -120.9 |

| Data sourced from a DFT study on t-butyl methyl ether. amelica.org |

The geometry of the transition state can also be precisely defined. The table below shows key interatomic distances in the calculated transition state for the hydrogen halide-catalyzed decomposition of t-butyl methyl ether, illustrating how bond cleavage and formation are tracked. unirioja.es

Table 2: Example of Calculated Interatomic Distances (Å) in the Transition State of t-Butyl Methyl Ether Decomposition (Note: This data is for t-butyl methyl ether and serves as an example of geometric parameters obtained from transition state calculations.)

| Catalyst (HX) | X1-H2 | H2-O3 | O3-C4 | C5-H6 | H6-X1 |

| HF | 1.451 | 1.028 | 2.181 | 1.257 | 1.313 |

| HCl | 2.107 | 0.993 | 2.483 | 1.220 | 1.833 |

| HBr | 2.308 | 0.990 | 2.535 | 1.212 | 2.009 |

| HI | 2.527 | 0.988 | 2.562 | 1.200 | 2.225 |

| Data sourced from a DFT study on t-butyl methyl ether. unirioja.es |

Density Functional Theory (DFT) Studies for Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the molecular and electronic structure of chemical compounds. dergipark.org.trconicet.gov.ar DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and a range of electronic properties by approximating the electron density of the system. researchgate.net

For t-butyl methyl fumarate, DFT studies can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. dergipark.org.tr These calculations help to confirm the molecule's conformation and provide a basis for understanding its steric and electronic properties.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ardergipark.org.tr The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability. dergipark.org.tr The spatial distribution of these frontier orbitals reveals the regions of the molecule most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. conicet.gov.ar

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP) map. dergipark.org.tr The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions. dergipark.org.tr

Table 3: Electronic Properties Obtainable from DFT Calculations (Note: These are examples of properties that can be calculated for this compound using DFT.)

| Property | Significance |

| Total Energy | Indicates the stability of a given molecular geometry. |

| HOMO Energy | Relates to the ionization potential and the ability to donate electrons. conicet.gov.ar |

| LUMO Energy | Relates to the electron affinity and the ability to accept electrons. conicet.gov.ar |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. dergipark.org.tr |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Maps the charge distribution and predicts sites for intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Polymer Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations generate trajectories that provide a microscopic view of dynamic processes, making them ideal for understanding the behavior of molecules in solution and the properties of polymers. nih.govdiva-portal.org

For this compound, MD simulations can be used to investigate its behavior in different solvents. These simulations can model solvation processes, revealing how solvent molecules arrange around the solute and influencing its conformational preferences. This is crucial for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants, transition states, and products. MD can also be used to calculate transport properties like diffusion coefficients, which are important in processes like polymer foaming. d-nb.info

When this compound is used as a monomer, MD simulations are highly valuable for predicting and understanding the properties of the resulting polymer, poly(this compound). Research on related polymers, like poly(di-tert-butyl fumarate), indicates that the bulky tert-butyl groups lead to unique properties such as high thermal stability and rigidity. MD simulations can elucidate the structural basis for these characteristics by modeling the polymer chain's dynamics, flexibility, and intermolecular interactions. researchgate.net For example, simulations can quantify the stiffness of the polymer backbone, analyze the packing of polymer chains in the solid state, and predict mechanical properties such as tensile strength. researchgate.net These simulations provide a link between the monomer's chemical structure and the macroscopic properties of the final polymer material. diva-portal.org

Advanced Analytical Methodologies for T Butyl Methyl Fumarate Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of t-butyl methyl fumarate (B1241708). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of t-butyl methyl fumarate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer precise chemical shift data corresponding to the different nuclei in this compound. In deuterated chloroform (B151607) (CDCl₃), the tert-butyl group's nine equivalent protons typically appear as a singlet, while the methyl ester protons also present as a singlet at a different chemical shift. The two vinyl protons of the fumarate backbone are chemically equivalent and appear as a singlet.

Published ¹H NMR data for similar compounds, like di-tert-butyl fumarate, show the tert-butyl protons at approximately 1.45 ppm and the fumarate protons at around 6.8 ppm. For methyl-tert-butyl ether, a compound with similar functional groups, ¹H NMR signals for the tert-butyl group are observed around 1.19 ppm and the methyl group at 3.22 ppm in CDCl₃. sigmaaldrich.com

In ¹³C NMR, distinct signals are observed for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the C=C double bond, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the methoxy (B1213986) group. For comparison, ¹³C NMR data for n-butyl fumarate shows the carbonyl carbon at approximately 165 ppm and the olefinic carbons around 134 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| tert-Butyl (CH₃) | ~1.5 | ~28 |

| tert-Butyl (C) | - | ~81 |

| Methyl Ester (CH₃) | ~3.7 | ~52 |

| Vinyl (CH) | ~6.8 | ~133 |

| Carbonyl (C=O) | - | ~164 (t-butyl ester), ~165 (methyl ester) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming assignments made in 1D NMR. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds). These experiments would definitively link the proton signals to their corresponding carbon atoms, confirming the connectivity within the this compound molecule. For instance, an HMBC experiment would show a correlation between the tert-butyl protons and the adjacent ester carbonyl carbon. The use of 2D NMR is a common strategy for unambiguous metabolite identification in complex mixtures. nih.gov

Solid-State NMR: Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. researchgate.net This technique can be used to study polymorphism, molecular packing, and intermolecular interactions in crystalline this compound. worktribe.com For example, ssNMR has been used to differentiate between polymorphs and to identify the formation of degradation products like fumaric acid in solid samples. acs.org It is particularly useful for characterizing powdered or amorphous solids where single-crystal X-ray diffraction is not feasible. researchgate.net Solid-state ¹H NMR can also be used to study the rotational dynamics of the methyl and t-butyl groups within the crystal lattice. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. A prominent feature is the C=O stretching vibration of the ester groups, which is expected to appear in the region of 1710-1720 cm⁻¹. acs.org The C=C stretching vibration of the alkene group will likely be observed around 1640-1650 cm⁻¹. Additionally, C-O stretching vibrations from the ester linkages would be visible in the 1300-1000 cm⁻¹ region. The presence of both methyl and tert-butyl groups will give rise to characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.org While water is a strong absorber in IR, it is a weak Raman scatterer, making Raman spectroscopy particularly useful for studying samples in aqueous solutions. acs.org For fumarate and its derivatives, prominent Raman peaks are expected for the C=C double bond and the carboxylate groups. biorxiv.org In studies of fumarate, strong Raman signals have been observed around 1657 cm⁻¹, 1431 cm⁻¹, 1296 cm⁻¹, and 913 cm⁻¹. biorxiv.org Raman spectroscopy can also be used to probe intermolecular interactions and crystalline structure. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1710 - 1720 | Weak |

| C=C (Alkene) | Stretching | ~1645 | Strong, ~1657 |

| C-O (Ester) | Stretching | 1300 - 1000 | Moderate |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Moderate |

| C-H (Alkyl) | Bending | 1350 - 1470 | Moderate |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of this compound with high accuracy, which allows for the calculation of its elemental formula (C₉H₁₄O₄). biosynth.com This is a critical step in the identification of an unknown compound. Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For this compound, characteristic fragments would likely result from the loss of a tert-butyl group, a methoxy group, or carbon dioxide.

Hyphenated Techniques (GC-MS, LC-MS): Coupling chromatographic separation with mass spectrometry detection provides a powerful tool for the analysis of complex mixtures.

GC-MS: Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and thermally stable compounds like this compound. acs.orgbiosynth.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification of each component as it elutes from the column. usgs.gov Derivatization techniques, such as silylation, can be employed to increase the volatility of related, less volatile analytes like fumaric acid for GC-MS analysis. plos.org

LC-MS: Liquid chromatography-mass spectrometry is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. acs.orgbiosynth.com LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity for quantifying analytes in complex matrices like biological fluids or environmental samples. mdpi.comnih.gov This technique would be ideal for detecting and quantifying this compound and its metabolites in various samples.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, as well as for accurately assessing its purity.

Gas Chromatography (GC) for Volatile Analytes and Purity Evaluation

Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound. acs.orgbiosynth.com In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of esters and related compounds, a variety of capillary columns can be used, with the choice depending on the specific separation required. A common stationary phase is a nonpolar polydimethylsiloxane (B3030410) or a more polar phase like polyethylene (B3416737) glycol. nih.gov The temperature of the GC oven can be held constant (isothermal) or programmed to increase over time to facilitate the elution of compounds with different boiling points. nih.gov Flame ionization detection (FID) is a common detector for GC analysis of organic compounds, providing a response that is proportional to the mass of carbon in the analyte. nih.gov The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram.

Liquid Chromatography (LC) for Non-Volatile Components and Mixture Analysis

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are not suitable for GC analysis. acs.orgbiosynth.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common mode for the analysis of esters. mdpi.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. mdpi.com

Detection in LC is typically performed using a UV detector, as the double bond in this compound will absorb UV light, or a mass spectrometer (LC-MS) for greater sensitivity and specificity. mdpi.comnih.gov HPLC is invaluable for monitoring the progress of reactions that synthesize this compound, for purifying the final product, and for analyzing its presence in complex mixtures such as biological samples. mdpi.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a cornerstone technique for characterizing polymers, including those synthesized from or incorporating this compound. wikipedia.org It is extensively used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.netoecd.orgoecd.org This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of the final polymer material. nih.govresearchgate.net

The fundamental principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. wikipedia.org The process utilizes a column packed with a porous gel. oecd.org As the polymer sample, dissolved in an appropriate solvent, travels through the column, larger molecules are excluded from the pores and thus elute more quickly. oecd.org Smaller molecules, however, penetrate the pores to varying extents, resulting in a longer path and later elution. wikipedia.org A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram that represents the molecular weight distribution. nih.govippi.ac.ir

To translate elution volume into molecular weight, the GPC system must be calibrated. wikipedia.org This is typically achieved by running a series of well-characterized, narrow-distribution polymer standards, such as polystyrene, and creating a calibration curve that plots the logarithm of molecular weight against elution volume. nih.govnih.govlcms.cz For polymers containing fumarate units, such as poly(propylene fumarate) (PPF), chloroform and tetrahydrofuran (B95107) (THF) are commonly used as the eluent. nih.govuakron.edunih.gov The choice of GPC column is dependent on the expected molecular weight range of the polymer being analyzed. lcms.cz For instance, columns like the Styragel HR series are suitable for analyzing oligomers and polymers in the low-to-mid molecular weight range. nih.govlcms.cznih.gov

The molecular weight of polymers derived from fumarates can be precisely controlled by adjusting reaction parameters like temperature and time, and GPC is the primary tool for monitoring these changes. nih.govresearchgate.net For example, in the synthesis of PPF, samples can be periodically withdrawn and analyzed by GPC to track the increase in molecular weight until the desired range is achieved. nih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Technique | Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | wikipedia.org |

| Common Eluents | Tetrahydrofuran (THF), Chloroform | nih.govuakron.edu |

| Flow Rate | ~1.0 mL/min | nih.govnih.gov |

| Column Type | Styragel HR Series (e.g., HR 4E) | nih.govnih.gov |

| Detector | Refractive Index (RI) Detector | nih.govippi.ac.ir |

| Calibration Standards | Polystyrene Standards (Narrow PDI) | nih.govnih.gov |

| Determined Properties | Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), Polydispersity Index (PDI) | researchgate.netoecd.org |

Chemical Derivatization Strategies for Enhanced Analytical Detection

For analytical techniques like gas chromatography (GC), which require analytes to be volatile and thermally stable, direct analysis of compounds like this compound or its potential degradation products (e.g., fumaric acid) can be challenging due to their polarity. Chemical derivatization is a crucial sample preparation strategy that converts polar functional groups (such as carboxylic acids, hydroxyls, and amines) into less polar, more volatile, and more thermally stable derivatives. research-solution.comchromtech.com This process improves chromatographic peak shape, enhances separation efficiency, and can increase detection sensitivity. chromtech.comjfda-online.com The primary derivatization reactions used for GC analysis fall into three main categories: silylation, acylation, and alkylation. research-solution.comgcms.cz

Silylation Reagents for Volatility and Thermal Stability Improvement

Silylation is the most widely used derivatization method for GC analysis. gcms.czobrnutafaza.hr The technique involves replacing an active hydrogen atom in a functional group (e.g., the -OH of a carboxylic acid or an alcohol) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. research-solution.comobrnutafaza.hr The resulting silyl derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds, making them ideal for GC-MS analysis. obrnutafaza.hr

A variety of silylation reagents are available, differing in their reactivity. research-solution.com N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its analogue N,O-bis(trimethylsilyl)acetamide (BSA) are among the most popular and potent silylating agents, reacting effectively with organic acids to produce high yields of TMS derivatives. research-solution.comobrnutafaza.hr For even greater volatility, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often preferred, as its byproducts are also highly volatile and less likely to interfere with the chromatogram. jfda-online.comthermofisher.com The reaction is often facilitated by heating the sample with the reagent in a suitable solvent, such as pyridine. research-solution.commdpi.com

For enhanced stability, particularly against hydrolysis, tert-butyldimethylsilyl (TBDMS) derivatives are often prepared using reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). jfda-online.comthermofisher.com TBDMS derivatives are approximately 10,000 times more stable toward hydrolysis than their TMS counterparts, which is a significant advantage during sample preparation and handling. gcms.cz Catalysts like trimethylchlorosilane (TMCS) are frequently added to the reagent mixture to increase the reactivity and drive the derivatization of sterically hindered functional groups. research-solution.comgcms.czthermofisher.com

| Reagent Abbreviation | Full Chemical Name | Key Features & Applications | Reference |

|---|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Popular, potent reagent for derivatizing organic acids and hydroxyls. | research-solution.comobrnutafaza.hr |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Produces highly volatile derivatives and byproducts; ideal for trace analysis. | jfda-online.comthermofisher.com |

| BSA | N,O-Bis(trimethylsilyl)acetamide | Strong silylating agent that reacts under mild conditions. | research-solution.com |

| MTBSTFA | N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms very stable TBDMS derivatives, resistant to hydrolysis. | gcms.czthermofisher.com |

| TMCS | Trimethylchlorosilane | Often used as a catalyst to increase the reactivity of other silylating reagents. | research-solution.comgcms.cz |

| HMDS | Hexamethyldisilazane | A weaker TMS donor, often used for sugars and related substances. | jfda-online.comthermofisher.com |

Chloroformate and Other Acylation Derivatization Methods

Acylation is another powerful derivatization technique that converts compounds with active hydrogens into more volatile esters, thioesters, and amides. research-solution.comgreyhoundchrom.com This method is particularly effective for multi-functional compounds and can introduce fluorinated groups that significantly enhance detectability for electron capture detection (ECD). chromtech.com

Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are versatile reagents that react rapidly with carboxylic acids, amines, and phenols, often in an aqueous environment. researchgate.nettue.nl This is a distinct advantage over silylation, which typically requires anhydrous conditions. researchgate.net The derivatization with ECF, for instance, can be part of a one-step extraction and derivatization procedure, simplifying sample preparation. mdpi.comdigicomst.ie In the presence of an alcohol (like ethanol) and a base (like pyridine), ECF converts carboxylic acids into stable ethyl esters, while hydroxyl and amino groups are converted to ethoxycarbonyl derivatives. mdpi.com This instantaneous conversion of hydrophilic compounds into forms amenable to GC analysis makes it a highly efficient method. researchgate.net

Other common acylation reagents include acid anhydrides, such as trifluoroacetic acid anhydride (B1165640) (TFAA). research-solution.comchromtech.com These reagents are highly reactive and are used to form fluoroacyl derivatives. jfda-online.com The introduction of a perfluoroacyl group not only increases volatility but also makes the derivative highly responsive to ECD, which is ideal for trace analysis. gcms.czgreyhoundchrom.com Like chloroformates, these reactions are often catalyzed by a base. jfda-online.com Acylation, therefore, provides a robust alternative to silylation, offering unique advantages in terms of reaction conditions and detection capabilities for the analysis of fumarates and related compounds.

| Reagent Class | Specific Reagent Example | Reaction / Application | Reference |

|---|---|---|---|

| Alkyl Chloroformates | Ethyl Chloroformate (ECF) | Rapid, single-step derivatization of acids and phenols in aqueous media to form esters. | researchgate.netmdpi.comdigicomst.ie |

| Alkyl Chloroformates | Methyl Chloroformate (MCF) | Forms methyl esters; useful for fatty acids and other carboxylic acids. | tue.nlnih.gov |

| Fluorinated Acid Anhydrides | Trifluoroacetic Acid Anhydride (TFAA) | Highly reactive; forms volatile trifluoroacetyl derivatives for enhanced GC separation and ECD detection. | research-solution.comgcms.cz |

| Fluorinated Acid Anhydrides | Pentafluoropropionic Acid Anhydride (PFPA) | Forms stable derivatives with excellent chromatographic properties and high ECD sensitivity. | researchgate.net |

| Fluorinated Acid Anhydrides | Heptafluorobutyric Acid Anhydride (HFAA) | Used to create derivatives for trace analysis, especially for amines and phenols, with high ECD response. | obrnutafaza.hr |

| Fluorinated Acyl Imidazoles | Heptafluorobutyrylimidazole (HFBI) | Reacts under mild conditions with amines and alcohols; produces a non-acidic byproduct (imidazole). | jfda-online.com |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing t-Butyl methyl fumarate with high purity?

- Methodological Answer : Synthesis requires careful control of reaction conditions to avoid isomerization. Use inert atmospheres (e.g., nitrogen) to prevent oxidation and side reactions. Purification via recrystallization or column chromatography should leverage differences in solubility and polarity. Thermochemical data (e.g., melting points from NIST) can guide solvent selection and phase separation . Validate purity using HPLC or GC-MS, ensuring retention times match reference standards.

Q. How should researchers characterize the stability of t-Butyl methyl fumarate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (e.g., 40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via FTIR for ester bond hydrolysis or UV-Vis for conjugated double-bond alterations. Compare results to NIST-reported phase-change temperatures (e.g., boiling point: ~466 K) to assess thermal degradation thresholds .

Q. What analytical techniques are most reliable for quantifying t-Butyl methyl fumarate in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–220 nm for fumarate esters) or LC-MS for higher specificity. Calibrate against certified reference materials (e.g., NIST-traceable standards). For trace analysis, employ solid-phase extraction (SPE) to isolate the compound from biological or environmental samples, ensuring recovery rates >90% .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermal stability data for t-Butyl methyl fumarate?

- Methodological Answer : Perform systematic reviews (as in ) to identify variables causing discrepancies (e.g., solvent purity, heating rates). Replicate studies under controlled conditions using differential scanning calorimetry (DSC) to measure decomposition enthalpy. Cross-validate with thermogravimetric analysis (TGA) and compare to NIST’s condensed-phase thermochemistry data (e.g., heat capacity: ~199 J/mol·K at 298 K) .

Q. What strategies are effective for elucidating the reaction mechanisms of t-Butyl methyl fumarate in radical-mediated processes?

- Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical intermediates. Pair with computational methods (DFT calculations) to model transition states and activation energies. Validate experimentally by trapping radicals with spin probes (e.g., TEMPO) and analyzing products via NMR or high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in correlating in vitro and in vivo pharmacokinetic data for t-Butyl methyl fumarate derivatives?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating partition coefficients (logP) and metabolic rates (from liver microsome assays). Use LC-MS/MS to quantify metabolites in plasma and tissues. Cross-reference with toxicological databases (e.g., TOXLINE, as in ) to identify species-specific metabolic pathways .

Data Presentation and Validation

Q. What are the best practices for reporting spectroscopic data of t-Butyl methyl fumarate in publications?

- NMR : Report chemical shifts (δ) in ppm, referencing TMS or solvent peaks. Include coupling constants (J values) for stereochemical assignments.

- IR : Highlight key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C=C at ~1640 cm⁻¹).

- MS : Provide fragmentation patterns and molecular ion ([M+H]⁺/[M-H]⁻) accuracy within 5 ppm .

Q. How should researchers validate conflicting bioactivity data for t-Butyl methyl fumarate analogs?

- Methodological Answer : Conduct dose-response studies with standardized positive/negative controls (e.g., IC50/EC50 comparisons). Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. Ensure biological replicates (n ≥ 3) and statistical rigor (e.g., ANOVA with post-hoc tests) .

Safety and Compliance

Q. What safety protocols are critical when handling t-Butyl methyl fumarate in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 for particulates; OV/AG filters for vapors) and chemical-resistant gloves (nitrile or neoprene). Avoid drainage contamination (per ). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.